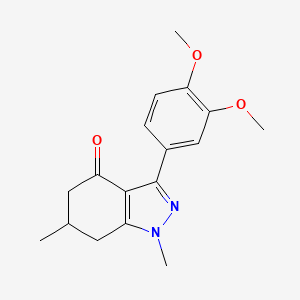

3-(3,4-dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-10-7-12-16(13(20)8-10)17(18-19(12)2)11-5-6-14(21-3)15(9-11)22-4/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZZJVPJCUJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the indazole ring structure.

Methylation: The final step involves the methylation of the indazole ring to introduce the two methyl groups.

The reaction conditions for each step may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can be compared with other similar compounds, such as:

3,4-Dimethoxyphenethylamine: This compound has a similar phenyl ring structure with methoxy groups but lacks the indazole ring.

3,4-Dimethoxyphenylacetonitrile: This compound also contains the 3,4-dimethoxyphenyl group but has a different functional group attached.

The uniqueness of 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one lies in its indazole ring structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The compound can be synthesized through various methods, including multi-step organic reactions that involve indazole derivatives. A notable approach includes the use of substituted phenyl groups to enhance biological activity. The synthesis typically involves the reaction of dimethylindazole derivatives with various electrophiles under controlled conditions.

Anticancer Properties

Recent studies have indicated that indazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

- Cell Lines Tested : U937 (human myeloid leukemia), PC-3 (prostate adenocarcinoma), A549 (lung carcinoma), ES-2 (ovarian carcinoma), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 1.8 µM to 5.5 µM across different cell lines, indicating potent cytotoxic effects compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) which had IC50 values of 2.3 µM to 12.7 µM in similar assays .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation:

- Histone Deacetylase Inhibition : The compound demonstrated significant inhibitory activity against HDAC isoforms (IC50 values ranging from 0.28 µM to 1.42 µM), which is crucial for regulating gene expression involved in cancer progression .

- FGFR Inhibition : Similar indazole derivatives have been shown to inhibit fibroblast growth factor receptors (FGFR), with IC50 values as low as 2.0 nM for FGFR2, suggesting a strong potential for targeted cancer therapies .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- In Vivo Studies : In animal models of Ehrlich solid tumor and ascites carcinoma, the compound inhibited triglyceride levels significantly at a dosage of 25 mg/kg, demonstrating its potential in managing tumor growth and associated metabolic changes .

- Structure-Activity Relationship (SAR) : SAR studies indicate that substituents on the indazole ring significantly influence biological activity. For example, modifications at the 4-position and 6-position enhance FGFR inhibitory activity and overall anticancer efficacy .

Data Tables

Q & A

Basic Research Questions

Q. How can synthetic routes for 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one be optimized to improve yield and purity?

- Methodology : Optimize reaction parameters such as solvent polarity (e.g., switching from ethanol to dichloromethane for better solubility of intermediates), temperature (controlled stepwise heating to avoid side reactions), and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). Use continuous flow reactors for scalable synthesis, as demonstrated in tetrahydroindazole analogs .

- Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR and mass spectrometry.

Q. What analytical techniques are most reliable for structural confirmation of this compound and its intermediates?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning (e.g., as done for ethyl 3,6-dihydroxy-6-methyl-4-phenyl analogs) .

- NMR spectroscopy : Use - and -NMR to verify methoxy group integration (δ 3.7–3.9 ppm for OCH) and indazolone ring saturation.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., PubChem data for related tetrahydroindazoles shows precision within ±0.001 Da) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodology :

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms due to structural similarity to bioactive indazoles .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, comparing results to structurally related compounds like 4-aminoindazole derivatives .

- ADME prediction : Calculate logP and polar surface area using software like SwissADME to estimate bioavailability .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence and ecotoxicity of this compound?

- Methodology :

- Degradation kinetics : Expose the compound to simulated sunlight (UV-Vis) and microbial communities, monitoring breakdown products via LC-MS .

- Trophic transfer analysis : Use model organisms (e.g., Daphnia magna) to study bioaccumulation and biomagnification potential, following protocols from environmental toxicology frameworks .

- Data interpretation : Compare half-lives () and partition coefficients (e.g., logK) to EPA DSSTox benchmarks for hazard classification .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar tetrahydroindazoles?

- Methodology :

- Orthogonal assay validation : Replicate conflicting studies using standardized protocols (e.g., IC determination with positive controls).

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. methyl groups) on target binding using molecular docking simulations .

- Meta-analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends in bioactivity across analogs .

Q. What strategies are effective for separating enantiomers of this compound, given its chiral centers?

- Methodology :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients for baseline resolution.

- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers, as applied in indazolone synthesis .

- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy and chiral HPLC .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., using GROMACS or AMBER) to assess stability of ligand-protein complexes.

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions using Schrödinger Suite or MOE .

- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding affinity data .

Q. What experimental conditions could destabilize the tetrahydroindazolone core during storage or handling?

- Methodology :

- Stress testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., ring oxidation or demethylation) .

- Stabilization strategies : Use inert atmospheres (N) for storage and lyophilization to prevent hydrolysis of the lactam group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.